molecular formula C20H20Cl2N2O B5431628 [2-(benzyloxy)-5-chlorobenzyl](4-pyridinylmethyl)amine hydrochloride

[2-(benzyloxy)-5-chlorobenzyl](4-pyridinylmethyl)amine hydrochloride

Cat. No.: B5431628
M. Wt: 375.3 g/mol
InChI Key: GTOMVVLDXVICDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains functional groups such as benzyl, pyridinylmethyl, and amine. These groups are common in many pharmaceuticals and other biologically active compounds .


Chemical Reactions Analysis

Amines, such as the one present in this compound, can act as weak organic bases . They can accept a proton from water to form substituted ammonium ions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Amines generally have the ability to form hydrogen bonds, which can affect their physical properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many compounds with similar functional groups are used in pharmaceuticals, where they might interact with biological targets in specific ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for this compound would depend on its potential applications. Compounds with similar functional groups are often studied for their potential uses in medicine, materials science, and other fields .

Properties

IUPAC Name

N-[(5-chloro-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O.ClH/c21-19-6-7-20(24-15-17-4-2-1-3-5-17)18(12-19)14-23-13-16-8-10-22-11-9-16;/h1-12,23H,13-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOMVVLDXVICDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCC3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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